5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Overview
Description
5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is a complex organic compound with the molecular formula C22H14O8 It is a member of the terphenyl tetracarboxylic acids family, characterized by its multiple carboxylic acid groups attached to a terphenyl backbone
Mechanism of Action
Target of Action
The primary target of H4TPTC is Dihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo biosynthesis of pyrimidines in humans .
Mode of Action
It is known that the compound interacts with its target enzyme, potentially inhibiting its function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Terphenyl Core: The initial step involves the formation of the terphenyl core through a Suzuki coupling reaction between a dibromoarene and a boronic acid derivative.
Introduction of Carboxylic Acid Groups: The terphenyl core is then subjected to a series of oxidation reactions to introduce carboxylic acid groups at the desired positions. This can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Purification: The final product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert carboxylic acid groups to alcohols or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of additional carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogen atoms or other substituents onto the aromatic rings.
Scientific Research Applications
5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) due to its multiple carboxylic acid groups that can coordinate with metal ions.
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of advanced polymers and as a precursor for various chemical syntheses.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzenedicarboxylic Acid (Phthalic Acid)
- 1,3-Benzenedicarboxylic Acid (Isophthalic Acid)
- 1,4-Benzenedicarboxylic Acid (Terephthalic Acid)
Uniqueness
5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its terphenyl backbone and multiple carboxylic acid groups, which provide it with distinct chemical properties and reactivity compared to simpler benzenedicarboxylic acids. Its structure allows for the formation of complex coordination networks and enhances its utility in various scientific applications.
Properties
IUPAC Name |
5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O8/c23-19(24)15-5-13(6-16(9-15)20(25)26)11-1-2-12(4-3-11)14-7-17(21(27)28)10-18(8-14)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCSLVYEWMDWIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677375 | |
Record name | [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~3~,1~5~,3~3~,3~5~-tetracarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921619-89-8 | |
Record name | [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~3~,1~5~,3~3~,3~5~-tetracarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 921619-89-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is [1,1':4',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid (H4TPTC) primarily used for in scientific research?
A1: H4TPTC is widely employed as an organic linker in the construction of metal-organic frameworks (MOFs) [, , , , , , , , , , , , , , ]. These materials are of significant interest for various applications due to their unique properties, including porosity, luminescence, and catalytic activity.
Q2: How does the structure of H4TPTC contribute to its use in MOF synthesis?
A2: H4TPTC possesses four carboxylate groups that can readily coordinate to metal ions, leading to the formation of stable MOF structures [, , , , , , , , , , , , , , ]. The rigid terphenyl core of H4TPTC further contributes to the formation of porous frameworks with well-defined channels.
Q3: What are some notable structural characteristics of H4TPTC?
A3: H4TPTC is a tetracarboxylic acid with a molecular formula of C22H14O8 and a molecular weight of 406.36 g/mol. The molecule features a central terphenyl unit, which provides rigidity, and four carboxylate groups (-COOH) located at the 3, 3″, 5, and 5″ positions, enabling coordination with metal ions during MOF synthesis.
Q4: Can the properties of H4TPTC-based MOFs be modified?
A4: Yes, researchers can fine-tune the properties of H4TPTC-based MOFs by introducing various substituents onto the terphenyl core. For instance, incorporating methoxy groups enhances gas uptake and selectivity [], while amino functionalization enables the detection of fluoride ions [] and improves catalytic activity in Knoevenagel condensation reactions [].
Q5: What types of MOF structures have been synthesized using H4TPTC?
A5: H4TPTC has been used to create diverse MOF architectures, including one-dimensional, two-dimensional, and three-dimensional frameworks []. The specific topology and dimensionality of the resulting MOF depend on factors like the metal ion used, the presence of auxiliary ligands, and the synthesis conditions.
Q6: What are the applications of H4TPTC-based MOFs in catalysis?
A6: H4TPTC-based MOFs have shown promising catalytic activity in various reactions. For example, they have been successfully employed in CO2 cycloaddition with epoxides [], Knoevenagel condensation reactions [], and the conversion of aziridines and CO2 into cyclic carbonates [].
Q7: How does the presence of open metal sites in H4TPTC-based MOFs affect their catalytic properties?
A7: Open metal sites within H4TPTC-based MOFs serve as active centers for catalytic reactions. For example, in CO2 cycloaddition, open metal sites can activate both the epoxide and CO2 molecules, facilitating the reaction [].
Q8: Have H4TPTC-based MOFs been explored for gas adsorption and separation?
A8: Yes, H4TPTC-based MOFs have demonstrated potential in gas adsorption and separation applications. For instance, a nitro-decorated H4TPTC-based MOF exhibited high selectivity for CO2 over CH4 and N2 [], highlighting its potential for carbon capture and natural gas purification.
Q9: Can H4TPTC-based MOFs be used for sensing applications?
A9: Absolutely. H4TPTC-based MOFs, particularly those incorporating lanthanide ions, exhibit luminescent properties that can be exploited for sensing applications. Examples include ratiometric fluorescent sensors for temperature [, ], fluoride ions [], atorvastatin [], and nitro-explosives [].
Q10: What is the impact of incorporating different lanthanide ions into H4TPTC-based MOFs?
A10: The incorporation of different lanthanide ions allows for tailoring the luminescent properties of H4TPTC-based MOFs [, ]. For instance, Eu3+ doped MOFs exhibit red emission, while Tb3+ doped ones emit green light. Combining different lanthanides enables the creation of ratiometric sensors, where the intensity ratio of two emission peaks changes with temperature or analyte concentration.
Q11: Are there any studies on the stability of H4TPTC-based MOFs?
A11: Yes, researchers have investigated the stability of H4TPTC-based MOFs under various conditions. Notably, some H4TPTC-based MOFs exhibit good water stability, which is crucial for applications in aqueous environments [, ].
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